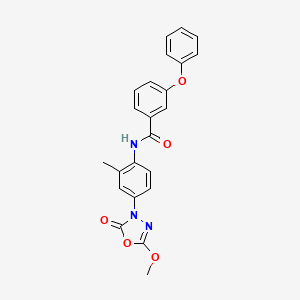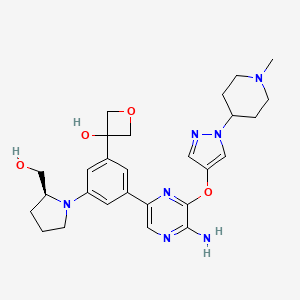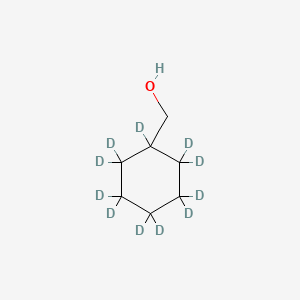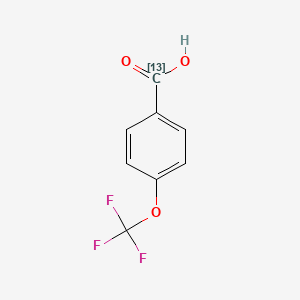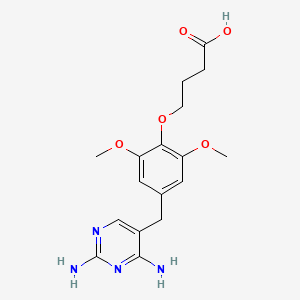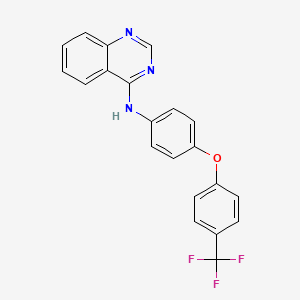
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . This compound, with its unique trifluoromethyl group, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with acetonitrile, followed by nucleophilic substitution with phenylamine and subsequent reduction . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), and ethanol are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxygenated derivatives.
科学的研究の応用
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tubulin polymerization, disrupt cellular microtubule networks, and promote cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . These actions make it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer activity.
4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine: Synthesized through similar routes and exhibits similar biological activities.
Uniqueness
N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine is unique due to its specific trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent.
特性
分子式 |
C21H14F3N3O |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27) |
InChIキー |
CAIODVXPWNFDFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



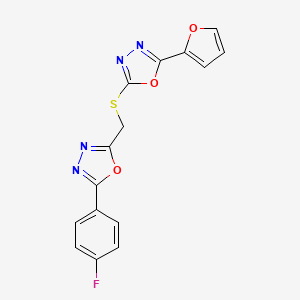
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)

